

NG-497: A Technical Overview of its Discovery, Mechanism, and Preclinical Characterization

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Compound of Interest

Compound Name: NG-497

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Abstract

NG-497 is a pioneering, selective small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL), a critical enzyme in the mobilization of fatty acids from triglyceride stores.^{[1][2]} This document provides a comprehensive technical guide on the discovery, history, and preclinical characterization of **NG-497**. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

NG-497 was developed and characterized as the first small-molecule inhibitor of human ATGL.^{[1][2]} Its development, reported in 2022, stemmed from the screening of compounds synthesized during the creation of another lipase inhibitor.^[3] The identification of **NG-497** marked a significant advancement in the study of lipid metabolism and its role in various pathologies, as ATGL is considered a promising therapeutic target for lipotoxicity-driven disorders such as insulin resistance, steatohepatitis, and heart disease.^{[1][2]}

The research leading to **NG-497**'s discovery was a collaborative effort primarily based at the Institute of Molecular Biosciences and the Institute of Organic Chemistry at the University of Graz, Austria.^[2] The compound was identified through a screening process that utilized cell lysates from Expi293 cells overexpressing ATGL and radiolabeled triolein as a substrate.^[3]

This screening identified a biphenylester compound as a viable starting point for the development of a more potent inhibitor, ultimately leading to the creation of **NG-497**.[\[3\]](#)

Mechanism of Action

NG-497 functions as a selective inhibitor of human and nonhuman primate ATGL.[\[1\]](#)[\[2\]](#) It specifically targets the enzymatically active patatin-like domain of the human ATGL enzyme.[\[4\]](#) [\[5\]](#) The mechanism of inhibition involves the binding of **NG-497** within a hydrophobic cavity located near the active site of ATGL.[\[1\]](#)[\[2\]](#)[\[6\]](#) The efficacy and species selectivity of **NG-497** are determined by three specific amino acid residues within this binding pocket, providing a molecular basis for its selective action.[\[1\]](#)[\[7\]](#)[\[6\]](#) By occupying this cavity, **NG-497** prevents the catalytic breakdown of triglycerides into diacylglycerols and fatty acids, thereby inhibiting lipolysis.[\[8\]](#)

Quantitative Data

The following tables summarize the key quantitative data reported for **NG-497**.

Parameter	Value	Cell/System	Conditions	Source
IC50 (FA release)	1.5 μ M	Human SGBS adipocytes	Isoproterenol-stimulated	[3] [4] [7]
IC50 (Glycerol release)	1.5 μ M	Human SGBS adipocytes	Isoproterenol-stimulated	[3] [4] [7]
IC50 (HSL-independent FA release)	0.5 μ M	Human SGBS adipocytes	Combined with HSL inhibitor	[3] [7]
IC50 (Initial biphenylester compound)	35 μ M	Cell lysates overexpressing ATGL	In vitro assay	[3]

Species	ATGL Inhibition at 50 μ M NG-497	Source
Human	High	[1] [2] [3] [7]
Rhesus Monkey	High	[3] [7]
Mouse	< 20%	[3] [7]
Rat	< 20%	[3] [7]
Goat	< 20%	[3] [7]
Pig	< 20%	[3] [7]
Dog	< 20%	[3] [7]
Marmoset	< 20%	[3] [7]

Experimental Protocols

In Vitro ATGL Inhibition Assay

The initial screening for human ATGL inhibitors was performed using cell lysates from Expi293 cells overexpressing ATGL as the enzyme source.[\[3\]](#) Radiolabeled triolein was used as the substrate to measure the enzymatic activity.[\[3\]](#) The assays were conducted in the presence of purified CGI-58, a known co-activator of ATGL.[\[3\]](#) The inhibitory activity of the compounds was determined by measuring the reduction in the release of radiolabeled fatty acids.[\[3\]](#)

Cellular Lipolysis Assay in Human Adipocytes

To assess the cellular efficacy of **NG-497**, lipolysis was measured in human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes.[\[3\]](#)[\[4\]](#)[\[7\]](#) The cells were preincubated with varying concentrations of **NG-497** for one hour.[\[3\]](#)[\[4\]](#)[\[7\]](#) Subsequently, lipolysis was stimulated with 1 μ M isoproterenol.[\[3\]](#)[\[4\]](#)[\[7\]](#) The release of fatty acids and glycerol into the medium was quantified after one hour using commercial kits to determine the dose-dependent inhibition by **NG-497**.[\[3\]](#)[\[4\]](#)[\[7\]](#)

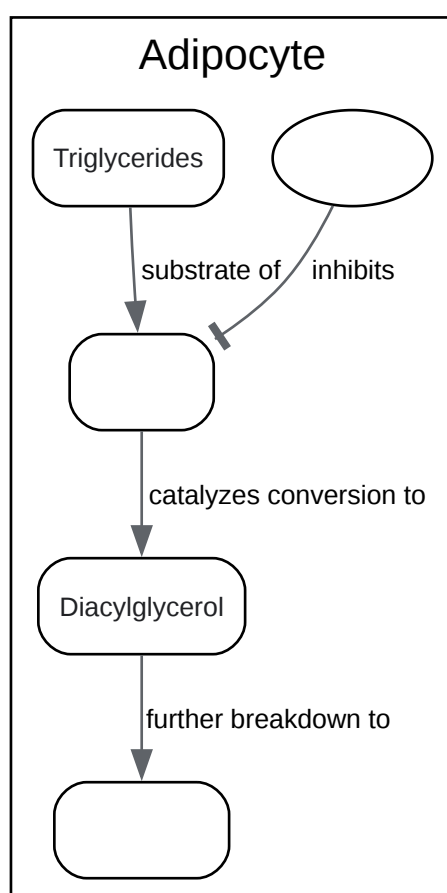
Species Selectivity Assay

The species selectivity of **NG-497** was evaluated by testing its effect on ATGL orthologues from various species, including mouse, rat, goat, pig, dog, and marmoset.[3][7] The triacylglycerol hydrolase activity of these orthologues was measured in the presence of 50 μ M **NG-497**. [3][7] A reduction in activity of less than 20% was considered as no substantial effect.[3][7]

Visualizations

Signaling Pathway of Lipolysis Inhibition by NG-497

Inhibition of Adipose Tissue Lipolysis by NG-497

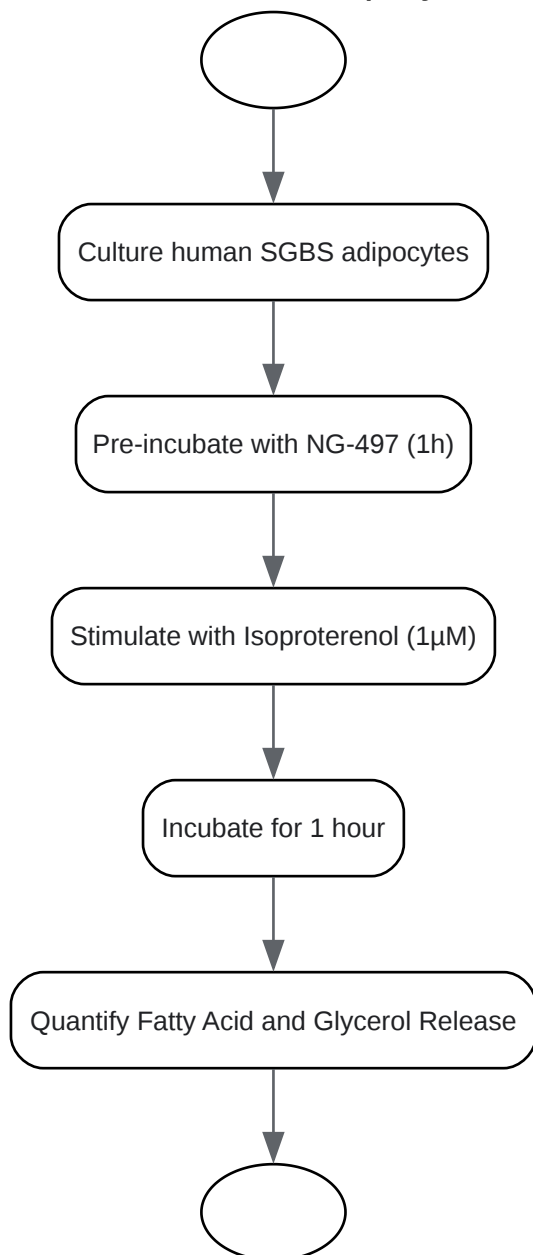


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Caption: **NG-497** inhibits the ATGL-mediated breakdown of triglycerides.

Experimental Workflow for Cellular Lipolysis Assay

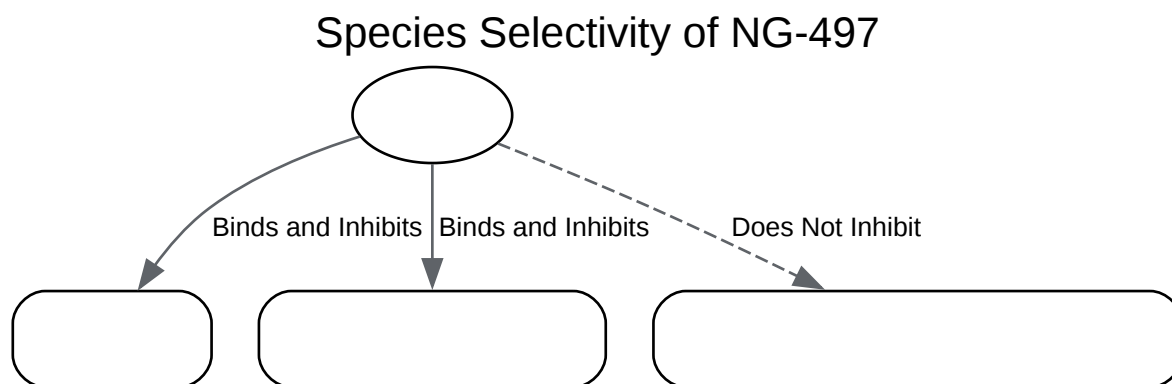
Workflow for Cellular Lipolysis Assay



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Caption: Protocol for measuring **NG-497**'s effect on adipocyte lipolysis.

Logical Relationship of NG-497's Selectivity



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Caption: **NG-497** selectively inhibits human and primate ATGL.

Applications in Research

Since its initial description, **NG-497** has been utilized as a research tool to investigate the acute roles of ATGL in various physiological and pathological processes. For instance, it has been employed to study the impact of acute ATGL inhibition on insulin and glucagon secretion from human pancreatic islets.^{[6][9][10][11][12]} These studies have revealed that acute inhibition of ATGL can dysregulate hormone secretion, highlighting the enzyme's role in pancreatic function.^{[6][9][10][11][12]} Furthermore, **NG-497** has been used in cancer research, specifically to investigate the therapeutic potential of targeting ATGL in advanced prostate cancer, where it was shown to synergize with other inhibitors to induce cancer cell death.^[13]

Conclusion

NG-497 represents a significant milestone in the development of selective inhibitors for key enzymes in lipid metabolism. Its well-characterized mechanism of action, species selectivity, and demonstrated utility in preclinical research make it an invaluable tool for dissecting the complex roles of ATGL in health and disease. Further investigations utilizing **NG-497** are poised to provide deeper insights into the therapeutic potential of targeting lipolysis in a range of metabolic and oncologic disorders.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion From Human Islets | Semantic Scholar [semanticscholar.org]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
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